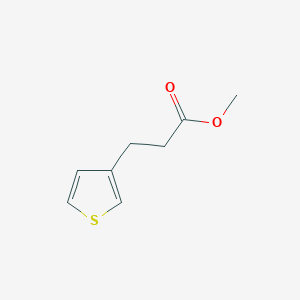

Methyl 3-(thiophen-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-thiophen-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJVWSKVDFWWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Thiophen 3 Yl Propanoate Scaffolds

Oxidation Reactions of the Thiophene (B33073) Heterocycle

The thiophene ring in methyl 3-(thiophen-3-yl)propanoate is susceptible to oxidation at both the sulfur atom and the carbon-carbon double bonds. Oxidation with reagents like trifluoroperacetic acid can lead to the formation of a thiophene S-oxide. wikipedia.org This intermediate is often unstable and can undergo subsequent reactions, such as Diels-Alder type dimerizations, to yield a mixture of sulfoxide (B87167) and sulfone products. wikipedia.org

The oxidation of the thiophene ring is not merely a laboratory curiosity; it holds relevance in the metabolism of various drugs containing a thiophene moiety. wikipedia.org Furthermore, the partial oxidation of thiophene-containing polymers is a key step in producing electrically conductive materials known as polythiophenes. wikipedia.org This process, often achieved through electrochemical methods or with electron-transfer reagents, results in the formation of a conjugated polymer backbone with metallic characteristics. wikipedia.org

| Oxidizing Agent | Product(s) | Key Observations |

| Trifluoroperacetic acid | Thiophene S-oxide, Sulfoxide and Sulfone dimers | Oxidation occurs at both sulfur and the C2-C3 double bond. The S-oxide is an intermediate. wikipedia.org |

| Electrochemical Oxidation | Polythiophene | Forms a conductive polymer through oxidative polymerization at the 2 and 5 positions of the thiophene ring. wikipedia.org |

Reduction Chemistry of Ester and Other Carbonyl Moieties

The ester group of this compound can be selectively reduced to the corresponding primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, readily reducing esters, carboxylic acids, amides, and other carbonyl-containing functional groups. harvard.edu For more selective reductions, where other functional groups need to be preserved, lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent. harvard.edu It selectively reduces esters and lactones in the presence of carboxylic acids, tertiary amides, and nitriles. harvard.edu

Another important reducing agent is diisobutylaluminum hydride (DIBAL-H), which can reduce esters to aldehydes under controlled conditions, typically at low temperatures. youtube.com However, since aldehydes are generally more reactive than esters towards nucleophilic attack, the reaction can proceed to the primary alcohol if not carefully controlled. youtube.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethylsulfide (BH₃•DMS), are particularly useful for the reduction of carboxylic acids in the presence of esters. harvard.edu

| Reducing Agent | Product | Selectivity and Conditions |

| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective reagent. harvard.edu |

| Lithium borohydride (LiBH₄) | Primary alcohol | Selective for esters and lactones over carboxylic acids, amides, and nitriles. harvard.edu |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde or Primary alcohol | Can stop at the aldehyde stage under controlled low-temperature conditions. youtube.com |

| Borane (BH₃•THF or BH₃•DMS) | No reaction with ester | Primarily reduces carboxylic acids, aldehydes, and ketones. harvard.edu |

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring exhibits aromatic character and undergoes both nucleophilic and electrophilic substitution reactions, similar to benzene. wikipedia.org The positions on the thiophene ring show different reactivities. Deprotonation of thiophene with a strong base like butyllithium (B86547) preferentially occurs at the 2-position, generating 2-lithiothiophene. wikipedia.org This organolithium reagent is a potent nucleophile and can react with a wide range of electrophiles to introduce various substituents onto the thiophene ring. wikipedia.org

Electrophilic substitution reactions on the thiophene ring are also common. The electron-rich nature of the ring makes it susceptible to attack by electrophiles. The precise position of substitution on the 3-substituted thiophene ring of this compound will be influenced by the directing effects of both the sulfur atom and the propanoate side chain.

Catalytic Transformations

Transition-metal catalysis plays a pivotal role in the functionalization of thiophene-containing molecules. Photoredox catalysis, in conjunction with nickel catalysis, has been employed for the cross-coupling of aryl halides, including those with thiophene moieties, with formamide (B127407) to produce benzamides and N-arylformamides. acs.org This dual catalytic system demonstrates remarkable chemoselectivity, with the choice of photocatalyst and base determining the C-C or C-N bond formation. acs.org Ruthenium polypyridyl complexes can act as visible-light photoinitiators for radical thiol-ene reactions, enabling the efficient hydrothiolation of alkenes. nih.gov This method is high-yielding and compatible with a wide array of functional groups. nih.gov

Copper-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of thiophenols, a copper-catalyzed cascade reaction involving hydroxylation and S-arylation has been reported, proceeding through a disulfide-directed C-H activation mechanism with molecular oxygen as the oxidant. nih.gov While not directly on the this compound scaffold, this highlights the potential for copper-catalyzed C-H functionalization of the thiophene ring. Such strategies offer an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. The Schönecker oxidation, a copper-mediated C-H oxidation, has been significantly improved and applied to complex steroid syntheses, demonstrating the power of this methodology. nih.gov

The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions to construct more complex heterocyclic systems. For instance, derivatives of methyl propiolate can undergo cyclization with imines in the presence of an organic acid to form tetrahydropyrimidines. researchgate.net While this example doesn't directly involve the thiophene moiety, it illustrates a common reactivity pattern for the propanoate chain. Indium-mediated intramolecular allenylation and allylation have been used to synthesize chromane (B1220400) derivatives, showcasing another powerful cyclization strategy. researchgate.net The development of new main-group catalysts, such as those based on bismuth(III), is also expanding the scope of catalytic intramolecular reactions. nih.gov

Thermal and Catalytic Cracking of Thiophene Units

The thermal and catalytic cracking of thiophene scaffolds, such as that in this compound, is a critical area of study, particularly in the context of petroleum refining where the removal of sulfur from fuel sources is paramount. The thiophene ring is known for its considerable stability, making its decomposition a challenging yet essential process for producing cleaner fuels. researchgate.net

Under thermal cracking conditions, the thiophene ring exhibits high stability. In the absence of a catalyst, high temperatures are required to initiate the cleavage of the carbon-sulfur bonds. The pyrolysis of thiophene primarily leads to the formation of hydrogen sulfide (B99878) (H₂S), carbon disulfide (CS₂), and a variety of hydrocarbons, alongside coke deposition. acs.org For a substituted thiophene like this compound, the side chain is also susceptible to cracking. The ester group may undergo decarboxylation or decarbonylation reactions, while the propyl chain can be cleaved.

Catalytic cracking, particularly fluid catalytic cracking (FCC), is the cornerstone of modern petroleum refining and plays a significant role in the transformation of thiophenic compounds. researchgate.net The presence of a catalyst dramatically alters the reaction pathways and lowers the temperature required for cracking.

The reactivity of thiophenic compounds in catalytic cracking is highly dependent on their structure. Thiophene itself is relatively unreactive, with conversion rates being quite low. researchgate.net However, the presence of alkyl substituents on the thiophene ring, such as the propanoate group in this compound, generally increases the molecule's reactivity. researchgate.net For instance, studies on 2-butylthiophene (B75402) have shown it to be quite active under catalytic cracking conditions, undergoing dealkylation, side-chain cracking, and desulfurization. researchgate.net

The primary desired reaction during the catalytic cracking of thiophenic compounds is hydrodesulfurization (HDS), which involves the cleavage of the C-S bonds and the subsequent reaction with hydrogen to form H₂S and a desulfurized hydrocarbon. berkeley.eduwikipedia.org This process is typically facilitated by catalysts containing metals like molybdenum and cobalt or nickel on an alumina (B75360) support. mdpi.com

The mechanism of catalytic cracking of thiophene on acidic catalysts, such as zeolites used in FCC, is thought to proceed through several key steps:

Protonation: The thiophene ring is protonated by a Brønsted acid site on the catalyst, forming a carbocation.

Ring Opening: The protonated ring can undergo opening, leading to the formation of an unsaturated thiol intermediate.

Hydrogen Transfer: Hydrogen transfer reactions are crucial for the saturation of the ring or the cleaved intermediates. researchgate.netcapes.gov.br

C-S Bond Scission: The carbon-sulfur bonds are cleaved, releasing sulfur, which is then hydrogenated to H₂S.

Secondary Reactions: The resulting hydrocarbon fragments can undergo further cracking, isomerization, and alkylation reactions. researchgate.net

The product distribution from the catalytic cracking of thiophenic compounds is influenced by the catalyst type and reaction conditions.

| Catalyst Type | Primary Reaction Favored | Key Products |

| Steamed Deactivated FCC Catalyst | Alkylation and Saturation | Heavier sulfur compounds, Saturated hydrocarbons |

| Equilibrium FCC Catalyst (with Ni, V) | Desulfurization and Coke Deposition | H₂S, Coke |

| Zeolite Y Catalysts | Dealkylation, Side-chain Cracking, Desulfurization | H₂S, Gaseous products |

| CoMo/Al₂O₃ (HDS Catalyst) | Hydrodesulfurization | H₂S, Desulfurized hydrocarbons |

This table summarizes the general trends observed in the catalytic cracking of thiophenic compounds based on available literature. researchgate.netresearchgate.netmdpi.com

For this compound, it is anticipated that under catalytic cracking conditions, the reaction would proceed via a combination of side-chain cracking and ring desulfurization. The ester and propyl groups would likely be cleaved first, followed by the slower cracking of the more stable thiophene ring itself. The specific distribution of products would be highly dependent on the catalyst and process parameters employed.

Research into the cracking of high-sulfur vacuum gasoil has indicated that thermal cracking alone is inefficient at removing sulfur from liquid products and can even lead to the formation of more thiophene derivatives. researchgate.net However, pre-oxidation of the feedstock can reduce the thermal stability of sulfur-containing components, hindering the accumulation of these undesirable aromatic sulfur compounds in the final products. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that map the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of methyl 3-(thiophen-3-yl)propanoate, distinct signals corresponding to the different proton environments are observed. The protons on the thiophene (B33073) ring typically appear in the aromatic region (around 7.0-7.3 ppm). The methylene (B1212753) protons (CH₂) of the propanoate chain adjacent to the thiophene ring and those adjacent to the carbonyl group appear as triplets due to spin-spin coupling with each other. The methyl (CH₃) protons of the ester group characteristically appear as a singlet in the upfield region. docbrown.infoyoutube.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester is the most downfield signal, typically appearing around 172-175 ppm. vaia.comdocbrown.info The carbons of the thiophene ring resonate in the aromatic region (approximately 120-140 ppm). The carbons of the aliphatic chain and the methoxy (B1213986) group appear at higher field strengths. vaia.comdocbrown.info

Detailed, predicted chemical shifts for this compound are presented in the table below. These values are based on established data for similar structural motifs like methyl propanoate and various thiophene derivatives. docbrown.infovaia.comdocbrown.infochemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position (Structure) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Thiophene H-2 | ~7.25 (dd) | ~128.0 |

| Thiophene H-4 | ~7.00 (dd) | ~125.0 |

| Thiophene H-5 | ~7.28 (dd) | ~120.0 |

| -CH₂- (adjacent to thiophene) | ~2.95 (t) | ~28.0 |

| -CH₂- (adjacent to C=O) | ~2.65 (t) | ~34.0 |

| -OCH₃ | ~3.67 (s) | ~51.5 |

| C=O | - | ~173.0 |

| Thiophene C-3 | - | ~140.0 |

Note: Chemical shifts are relative to TMS (tetramethylsilane). Coupling patterns are denoted as s (singlet), t (triplet), and dd (doublet of doublets). Actual values may vary depending on solvent and experimental conditions.

DFT-Corroborated NMR Spectral Simulation (e.g., GIAO Method)

To achieve unambiguous assignment of NMR signals, especially in complex molecules, computational methods are increasingly employed. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a powerful tool for predicting NMR chemical shifts with high accuracy. nih.govyoutube.comcore.ac.uk

This method involves optimizing the molecular geometry of this compound in silico and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts that can be directly compared with experimental data. nih.gov This computational approach is invaluable for:

Confirming assignments: It helps to verify the assignment of signals made from empirical predictions and 2D NMR experiments.

Resolving ambiguities: In cases where signals overlap or are difficult to assign, DFT calculations can provide a definitive answer.

Investigating conformations: By calculating NMR parameters for different possible conformers, it is possible to determine the dominant structure in solution.

Studies on related heterocyclic compounds have shown that DFT methods, such as B3LYP combined with appropriate basis sets, can successfully predict chemical shifts, aiding in structural elucidation and the study of tautomerism and charged species. nih.govresearchgate.netresearchgate.net

Application of Anisotropic NMR Parameters (e.g., Residual Dipolar Coupling, Residual Chemical Shift Anisotropy)

While standard NMR provides information through isotropic chemical shifts and scalar couplings, more advanced structural details can be gleaned from anisotropic parameters like Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs). These parameters are measured when molecules are placed in an ordering medium, such as a liquid crystal, which causes them to adopt a slight preferential orientation with respect to the external magnetic field.

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by reporting on the relative orientation of internuclear vectors (e.g., C-H or H-H bonds) to the molecular alignment frame. This data is crucial for determining the relative orientations of different molecular fragments, such as the thiophene ring and the propanoate side chain in this compound.

Residual Chemical Shift Anisotropies (RCSAs): RCSAs provide information about the orientation of the chemical shift tensors of individual nuclei, offering insights into the local electronic structure.

These anisotropic effects are particularly useful for defining the three-dimensional structure and conformational preferences of molecules in solution, providing a level of detail that is often difficult to obtain from isotropic data alone. youtube.comyoutube.com

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy is highly effective for identifying key functional groups. upi.edu For this compound, the most prominent absorption band is the strong C=O stretching vibration of the ester group, which is expected in the region of 1735-1750 cm⁻¹. docbrown.inforesearchgate.net Other characteristic absorptions include C-H stretching vibrations from both the alkyl chain (2850-3000 cm⁻¹) and the aromatic thiophene ring (~3100 cm⁻¹), and C-O stretching vibrations of the ester group between 1100-1300 cm⁻¹. docbrown.inforesearchgate.netdocbrown.info

Raman Spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.comku.edu For this molecule, Raman spectroscopy would be useful for characterizing the vibrations of the thiophene ring, including the C=C and C-S stretching modes. mdpi.comresearchgate.net The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational framework. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Thiophene C-H Stretch | ~3100 | ~3100 |

| Aliphatic C-H Stretch | 2850-2990 | 2850-2990 |

| Ester C=O Stretch | 1735-1750 (Strong) | 1735-1750 (Weak) |

| Thiophene Ring C=C Stretch | ~1500-1600 | ~1500-1600 (Strong) |

| CH₂ Bending | ~1450 | ~1450 |

| Ester C-O Stretch | 1100-1300 (Strong) | Observable |

| Thiophene Ring Vibrations | Fingerprint Region (<1000) | Fingerprint Region (<1000) |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. docbrown.info For this compound (C₈H₁₀O₂S), the molecular weight is approximately 170.23 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z ≈ 170.04. uni.lu

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OCH₃]⁺) or the entire alkoxycarbonyl group ([M-COOCH₃]⁺). libretexts.orgmiamioh.edu Specific fragmentations related to the thiophene ring are also expected. A prominent fragment would likely be the thiophenemethyl cation (m/z 97), formed by cleavage of the bond beta to the thiophene ring (a McLafferty-type rearrangement is also possible). mdpi.com

Hyphenated techniques like GC-MS and LC-MS are essential for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer. GC-MS would be a suitable method for identifying and quantifying this compound in a sample, provided the compound is sufficiently volatile and thermally stable. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile compounds or complex matrices, LC-MS provides separation in the liquid phase. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation of a specific parent ion. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, analysis of related structures, such as other thiophene derivatives, provides insight into the expected molecular geometry. researchgate.net A crystallographic study would definitively establish the planarity of the thiophene ring and the conformation of the propanoate side chain relative to the ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational investigations in chemistry, offering a balance between accuracy and computational cost. It is used to study the electronic structure of many-body systems, such as atoms and molecules. sapub.org DFT methods form the basis for a detailed examination of Methyl 3-(thiophen-3-yl)propanoate, from its fundamental geometry to its interaction with light and solvents.

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are systematically adjusted to locate the global minimum on the potential energy surface. epstem.netresearchgate.net

This process reveals the precise three-dimensional arrangement of the atoms. For thiophene (B33073) and its derivatives, DFT calculations have shown excellent agreement with experimental data where available. jchps.com The optimized geometry provides the starting point for all subsequent calculations of electronic and spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (thiophene) | 1.35 Å - 1.44 Å |

| C-S (thiophene) | 1.80 Å - 1.85 Å | |

| C-H (thiophene) | 1.08 Å | |

| C-C (side chain) | 1.52 Å - 1.54 Å | |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-S-C (thiophene) | ~92-93° |

| C-C-C (thiophene) | ~111-114° | |

| O=C-O (ester) | ~124° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. jchps.com

In thiophene derivatives, the HOMO is typically delocalized over the electron-rich thiophene ring, indicating this is the likely site for electrophilic attack. semanticscholar.orgwuxibiology.com The LUMO's location can vary depending on the substituents. For this compound, the LUMO may be distributed across the propanoate side chain, particularly the carbonyl group. DFT calculations provide precise energy values for these orbitals and map their spatial distribution. researchgate.net

Table 2: Predicted Frontier Orbital Energies and Energy Gap

| Parameter | Abbreviation | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.5 |

Based on the HOMO and LUMO energies, a range of global and local reactivity descriptors can be calculated to quantify and predict chemical behavior. These descriptors arise from conceptual DFT. sapub.orgsemanticscholar.org

Global Reactivity Descriptors:

Chemical Hardness (η) and Softness (σ) : Hardness (η = (E(LUMO) - E(HOMO))/2) measures resistance to change in electron configuration. Softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ) : Defined as χ = -(E(HOMO) + E(LUMO))/2, it describes the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Calculated as ω = χ² / (2η), this index quantifies the energy stabilization when the molecule acquires additional electronic charge, indicating its propensity to act as an electrophile. sapub.org

Local Reactivity Descriptors:

Fukui Functions : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.org For thiophene derivatives, the Fukui function often indicates that the C2 and C5 positions of the thiophene ring are the most susceptible to electrophilic attack. semanticscholar.org

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Symbol | Predicted Value (eV) |

| Chemical Hardness | η | 1.75 - 2.75 |

| Chemical Softness | σ | 0.36 - 0.57 |

| Electronegativity | χ | 3.25 - 4.25 |

| Electrophilicity Index | ω | 1.92 - 3.03 |

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum (Infrared and Raman) can be simulated. jchps.com Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as bond stretching, bending, or torsion.

These theoretical spectra are invaluable for assigning the peaks observed in experimental spectra. For this compound, characteristic frequencies for C-H, C=C, and C-S stretching in the thiophene ring, as well as C=O and C-O stretching from the methyl propanoate group, can be precisely predicted. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as the UV-Visible absorption spectrum. jchps.com

Table 4: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Thiophene Ring | C-H stretch | 3100 - 3150 |

| C=C stretch | 1400 - 1550 | |

| C-S stretch | 600 - 850 | |

| Alkyl Chain | C-H stretch | 2850 - 3000 |

| Ester Group | C=O stretch | 1730 - 1750 |

| C-O stretch | 1150 - 1250 |

Organic molecules with extensive π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.govtcichemicals.com DFT calculations can reliably predict NLO properties, including the mean polarizability (α) and the first-order hyperpolarizability (β), which is the primary measure of a molecule's NLO activity. epstem.netresearchgate.net

For a molecule like this compound, the interaction between the electron-donating thiophene ring and the electron-withdrawing ester group can create an intramolecular charge-transfer character that enhances NLO response. Theoretical calculations of β can guide the design of new materials by predicting how chemical modifications would affect NLO properties. nih.gov

Table 5: Predicted Non-Linear Optical Properties

| Property | Symbol | Predicted Value (a.u.) |

| Mean Polarizability | <α> | ~100-120 |

| Total First Hyperpolarizability | β_tot | ~50-200 |

Chemical reactions are typically performed in a solvent, which can significantly influence molecular structure, stability, and reactivity. nih.gov Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within it. ajchem-a.com

Using PCM, DFT calculations can be performed to understand how the electronic properties of this compound, such as its HOMO-LUMO gap and reactivity descriptors, change in solvents of different polarities (e.g., water, ethanol (B145695), DMSO). Generally, polar solvents tend to stabilize polar species and can alter reaction pathways and energy barriers. nih.govajchem-a.com Studies on similar compounds show that the HOMO-LUMO gap tends to decrease slightly in polar solvents. ajchem-a.com

Table 6: Predicted Solvent Effects on the HOMO-LUMO Gap (ΔE)

| Solvent | Dielectric Constant (ε) | Predicted ΔE (eV) |

| Gas Phase | 1.0 | 4.50 (Reference) |

| Ethanol | 24.5 | 4.42 |

| Water | 78.4 | 4.38 |

Post-Hartree-Fock Methods (e.g., Møller–Plesset Perturbation Theory (MP2) Calculations)

Post-Hartree-Fock methods are a class of techniques in computational chemistry designed to improve upon the foundational Hartree-Fock (HF) method. wikipedia.org The primary limitation of the Hartree-Fock approach is its treatment of electron-electron repulsion as an average, thereby neglecting the instantaneous interactions known as electron correlation. wikipedia.org Post-Hartree-Fock methods introduce corrections to account for this electron correlation, leading to more accurate predictions of molecular properties, although at a higher computational cost. wikipedia.org

One of the most prominent and widely utilized post-Hartree-Fock methods is Møller–Plesset Perturbation Theory (MP). wikipedia.orgnumberanalytics.com This theory treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. numberanalytics.com The corrections are calculated systematically in an order-wise fashion, denoted as MP2, MP3, MP4, etc., where the number indicates the order of the correction. wikipedia.orgq-chem.com

MP2, or second-order Møller–Plesset perturbation theory, is often the first and most practical step beyond the Hartree-Fock approximation. q-chem.com It provides a significant improvement in accuracy by incorporating the first non-vanishing correction for electron correlation. wikipedia.org For a molecule such as this compound, MP2 calculations can be employed to achieve a more refined understanding of its electronic structure, optimized molecular geometry, and total energy compared to the Hartree-Fock level. While higher-order methods like MP3 and MP4 exist and offer further accuracy, they are computationally more demanding and their use is less common for molecules of this size. q-chem.com The application of MPn theory is not always guaranteed to converge systematically with increasing order, and the choice of level depends on the specific chemical system and desired accuracy. wikipedia.org

Table 1: Overview of Møller–Plesset Perturbation Theory (MPn) Levels

| Method | Correction Order | Key Feature | Typical Application |

| HF | 0 | Provides the foundational, uncorrelated wavefunction and energy. | Initial geometry optimizations, basic electronic properties. |

| MP2 | 2 | First level to include electron correlation effects; good balance of cost and accuracy. q-chem.com | Geometry optimization, frequency calculations, interaction energies. |

| MP3 | 3 | Third-order energy correction; offers refinement over MP2. | Less commonly used; benchmark energy calculations. q-chem.com |

| MP4 | 4 | Fourth-order energy correction; computationally intensive. | High-accuracy energy calculations, often part of composite methods like G3 theory. q-chem.com |

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the target, typically a protein receptor). mdpi.com This method is crucial in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a specific biological target at the atomic level. researchgate.net

The docking process involves several key steps. First, the three-dimensional structures of both the ligand and the target protein are prepared. The target protein's potential binding sites (or active sites) are then identified. A grid box is typically defined around this active site to guide the simulation. jbcpm.com Docking algorithms then systematically explore various possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. plos.org This score, often expressed in kcal/mol, estimates the binding free energy, with more negative values indicating a stronger, more favorable interaction. nih.gov

Analysis of the docking results reveals the most stable binding pose and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. mdpi.com For instance, a hypothetical docking study of this compound against a target like dihydrofolate reductase (a common target for antimicrobial agents) could reveal key amino acid residues in the active site that form stabilizing bonds with the thiophene ring or the ester group of the ligand. mdpi.com These simulations provide invaluable insights that can guide the design of more potent and selective analogs. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| C. albicans Dihydrofolate Reductase (e.g., 4HOF) | This compound | -6.8 | TYR118, PHE36 | Hydrophobic (π-π stacking) |

| C. albicans Dihydrofolate Reductase (e.g., 4HOF) | This compound | -6.8 | ILE9 | Hydrophobic |

| E. coli Rhomboid Protease (e.g., 3ZMI) | This compound | -5.9 | SER201 | Hydrogen Bond (with C=O) |

| E. coli Rhomboid Protease (e.g., 3ZMI) | This compound | -5.9 | HIS150 | Hydrophobic |

| S. aureus Tyrosyl-tRNA Synthetase (e.g., 1JIJ) | This compound | -6.2 | PHE166, HIS45 | Hydrophobic |

Note: This table is for illustrative purposes, based on typical interactions observed for thiophene derivatives with known protein targets, as specific docking studies for this compound were not found. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods provide a rapid and efficient way to explore SAR, allowing researchers to build models that correlate structural features with activity, thereby guiding the synthesis of more effective molecules. nih.govscience.gov

In a computational SAR study of this compound, one would typically start with the parent molecule as a template. A virtual library of derivatives would then be generated by systematically modifying its structure. For example, different functional groups (e.g., halogens, alkyl, or nitro groups) could be added to various positions of the thiophene ring, or the length and composition of the propanoate side chain could be altered.

Once this virtual library is created, the biological activity of each analog is predicted using computational techniques. This often involves performing molecular docking simulations (as described in section 5.3) for each compound against a relevant biological target to predict their binding affinities. The resulting data, which links specific structural modifications to changes in predicted activity, is then analyzed. nih.gov This analysis can reveal critical insights, such as which positions on the thiophene ring are sensitive to steric or electronic effects and which functional groups enhance binding. mdpi.com These findings provide a rational basis for prioritizing which new compounds should be synthesized and tested in the laboratory.

Table 3: Illustrative Computational SAR Study of this compound Derivatives

| Compound | Modification on Thiophene Ring | Modification on Propanoate Chain | Predicted Binding Affinity (kcal/mol) |

| Parent | None | Methyl Ester | -6.2 |

| Analog 1 | 5-Chloro | Methyl Ester | -6.8 |

| Analog 2 | 5-Bromo | Methyl Ester | -7.1 |

| Analog 3 | 5-Nitro | Methyl Ester | -6.5 |

| Analog 4 | 2-Methyl | Methyl Ester | -5.9 |

| Analog 5 | None | Ethyl Ester | -6.3 |

| Analog 6 | None | Propyl Ester | -6.4 |

Note: This table is hypothetical and serves to illustrate the SAR process. The predicted affinities are not based on experimental data but demonstrate how structural changes can be correlated with predicted activity.

Advanced Synthetic Applications and Derivatization Strategies

Chiral Synthesis and Stereoselective Transformations

The generation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of Methyl 3-(thiophen-3-yl)propanoate, several stereoselective strategies can be employed to introduce chiral centers with high fidelity.

Asymmetric hydrogenation of β-keto esters is a powerful and widely used method for synthesizing chiral β-hydroxy esters, which are valuable intermediates. This transformation can be applied to a β-keto ester precursor of this compound, specifically Methyl 3-oxo-3-(thiophen-3-yl)propanoate. The reaction involves the stereoselective reduction of the ketone functionality.

Ruthenium(II) complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for this transformation. pitt.edu The choice of the ligand's chirality dictates the absolute configuration of the resulting hydroxyl group. For instance, (S)-BINAP-Ru(II) catalysts typically yield the (R)-hydroxy ester, while (R)-BINAP-Ru(II) catalysts produce the (S)-enantiomer. The reaction generally proceeds with high enantioselectivity, often achieving enantiomeric excesses (ee) greater than 90%. pitt.edu

Another class of highly efficient catalysts for asymmetric hydrogenation are the Noyori-type ruthenium complexes, such as RuCl(p-cymene)[(S,S)-Ts-DPEN]. nih.gov These catalysts are known for their broad substrate scope and high enantioselectivity in the transfer hydrogenation of various ketones, including β-keto esters. nih.gov The process can also be performed as a dynamic kinetic resolution (DKR), where a racemic β-keto ester is converted into a single enantiomer of the product with theoretical yields approaching 100%. pitt.eduscholaris.ca

| Catalyst System | Substrate Type | Key Features | Typical Enantiomeric Excess (ee) |

| BINAP-Ru(II) Complexes | β-Keto Esters | Halogen-containing complexes show high efficiency. The stereochemical outcome is directed by the ligand chirality. pitt.edu | 90-100% pitt.edu |

| Noyori-Ikariya Catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) | Prochiral Ketones | Effective for asymmetric transfer hydrogenation using formic acid/triethylamine or 2-propanol as a hydrogen source. nih.gov | 93-99% nih.gov |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral compounds. Enzymes, particularly lipases and reductases, can be employed for the synthesis of enantiopure derivatives of this compound.

Enzymatic Kinetic Resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate and the enantiopure product. nih.govmdpi.com For a racemic alcohol precursor, lipases can catalyze a stereoselective acylation, or for a racemic ester, they can perform stereoselective hydrolysis. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), Pseudomonas fluorescens lipase, and Pseudomonas cepacia lipase (PCL) have demonstrated high enantioselectivity (E-values >200) in the resolution of various aromatic and secondary alcohols and their esters. nih.govmdpi.com The choice of enzyme, solvent, and acyl donor (for acylation) or reaction medium (for hydrolysis) is crucial for achieving high conversion and enantiomeric excess. mdpi.comnih.gov

Stereoselective Bioreduction of a prochiral ketone, such as Methyl 3-oxo-3-(thiophen-3-yl)propanoate, can be achieved using ketoreductases (KREDs). These enzymes, often derived from yeast or bacteria, can reduce the ketone to a chiral alcohol with very high enantioselectivity, frequently exceeding 99% ee. The stereochemical outcome is dependent on the specific enzyme used, as different KREDs can produce either the (R)- or (S)-alcohol.

| Biocatalytic Method | Enzyme Class | Substrate Example | Transformation | Key Advantages |

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., CAL-B, PCL) | Racemic alcohol or ester | Stereoselective acylation or hydrolysis nih.govmdpi.com | High enantioselectivity (E > 200), mild reaction conditions, broad substrate scope. nih.gov |

| Stereoselective Bioreduction | Ketoreductases (KREDs) | Prochiral β-keto ester | Reduction of ketone to chiral alcohol | Excellent enantioselectivity (often >99% ee), direct route to a single enantiomer. |

The Sharpless Asymmetric Dihydroxylation provides a reliable method for converting alkenes into chiral vicinal diols. wikipedia.orgmdpi.com An alkene precursor, such as Methyl 3-(thiophen-3-yl)acrylate, could be subjected to this reaction to install two chiral hydroxyl groups. The reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org

The stereochemical outcome is controlled by the choice of the chiral ligand. The commercially available "AD-mix" reagents contain the catalyst, ligand, and a reoxidant (like potassium ferricyanide) to regenerate the OsO₄, allowing it to be used in catalytic amounts. wikipedia.org

AD-mix-α , containing the ligand (DHQ)₂-PHAL, typically delivers the hydroxyl groups to the α-face of the alkene.

AD-mix-β , containing the ligand (DHQD)₂-PHAL, delivers the hydroxyl groups to the β-face.

This method is known for its high enantioselectivity and predictability for a wide range of alkene substrates. mdpi.comresearchgate.net The resulting chiral diol is a versatile intermediate that can be further functionalized.

| Reagent | Chiral Ligand | Stereochemical Outcome |

| AD-mix-α | (DHQ)₂-PHAL | Delivers two -OH groups to the α-face of the double bond. wikipedia.org |

| AD-mix-β | (DHQD)₂-PHAL | Delivers two -OH groups to the β-face of the double bond. wikipedia.org |

Strategies for Deuteration and Isotopic Labeling

Isotopic labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), is an indispensable tool in mechanistic studies, metabolic tracing, and NMR spectroscopy for structural analysis of large biomolecules. nih.gov Specific labeling of this compound or its derivatives can be achieved through several synthetic strategies.

For NMR studies, selective introduction of ¹³CH₃ groups into a perdeuterated molecule significantly enhances spectral quality for large proteins. nih.gov This can be achieved by using specifically labeled biosynthetic precursors during protein expression in E. coli grown in deuterated media (D₂O). unl.pt For the chemical synthesis of labeled this compound, one could start with labeled precursors. For example, deuteration of the propanoate chain could be accomplished by using deuterated reducing agents in the synthesis or by starting with a deuterated building block.

A common method for introducing labeled methyl groups involves the use of α-keto acids as biosynthetic precursors. unl.ptresearchgate.net For instance, to specifically label a methyl group, one could synthesize the thiophene (B33073) ring with a labeled side chain. The synthesis of 3-(methylthio)thiophene, a related compound, has been demonstrated using reagents like dimethyl disulfide, which could be isotopically labeled (e.g., ¹³CH₃-S-S-¹³CH₃ or CD₃-S-S-CD₃) to introduce the labeled methyl group onto the thiophene ring. google.com

| Labeling Strategy | Isotope | Purpose | Method Example |

| Selective Methyl Labeling | ¹³C, ²H | High-resolution NMR of large molecules. nih.gov | Use of labeled precursors (e.g., α-ketoisovalerate) in D₂O-based growth media. unl.pt |

| Deuteration | ²H | Simplify NMR/MS spectra, study kinetic isotope effects. | Catalytic exchange reactions or use of deuterated reagents (e.g., LiAlD₄) in synthesis. |

| Carbon-13 Labeling | ¹³C | ¹³C NMR studies, mechanistic pathway tracing. | Synthesis starting from ¹³C-labeled building blocks (e.g., ¹³CH₃I, K¹³CN). |

Applications in Multi-component Reaction Architectures (e.g., Ugi Reaction)

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, atom-economical step by combining three or more reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. mdpi.commdpi.com

A derivative of the target compound, 3-thiophene carbaldehyde, can serve as the aldehyde component in an Ugi reaction. This allows for the incorporation of the thiophene-3-yl motif into a diverse library of peptide-like scaffolds. mdpi.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide and subsequently by the carboxylate anion, followed by a Mumm rearrangement to yield the final product. mdpi.com

The versatility of the Ugi reaction allows for wide variation in all four components, enabling the rapid synthesis of a large number of structurally diverse compounds. researchgate.net This is particularly valuable in drug discovery for generating libraries of potential therapeutic agents. By using 3-thiophene carbaldehyde, a range of amines, carboxylic acids, and isocyanides can be employed to create complex molecules centered around the thiophene core.

| Component | Example Reactants for Ugi-4CR | Role in Reaction |

| Aldehyde | 3-Thiophene carbaldehyde, Cinnamaldehyde, Benzaldehyde mdpi.com | Forms the initial imine with the amine. |

| Amine | Benzylamine, Cyclohexylamine, Aniline | Provides the nitrogen atom for the new amide bond. |

| Carboxylic Acid | Acetic acid, Phenylacetic acid, Benzoic acid mdpi.com | Acts as the nucleophile in the final step. |

| Isocyanide | Cyclohexyl isocyanide, tert-Butyl isocyanide, Benzyl isocyanide researchgate.net | The carbon atom of the isocyanide is incorporated into the product backbone. |

Role As a Building Block and Intermediate in Complex Organic Synthesis

Precursor for Novel Heterocyclic Systems

Methyl 3-(thiophen-3-yl)propanoate is a key starting material for the synthesis of various fused heterocyclic systems, particularly those containing the thieno[c]pyridine core. These ring systems are of significant interest due to their presence in a number of pharmacologically active compounds.

One notable application is in the synthesis of thieno[3,2-c]pyridines . A patented process describes a method for preparing thieno[3,2-c]pyridine (B143518) through the cyclization of a substituted N-(3-thienyl)methyl derivative. google.com The synthesis begins with 3-thienaldehyde, which can be derived from the corresponding carboxylic acid, a direct product of the hydrolysis of this compound. The process involves the reaction of 3-thienaldehyde with an aminoacetaldehyde acetal, followed by reduction and subsequent cyclization to yield the thieno[3,2-c]pyridine scaffold. google.com

Similarly, this compound is a potential precursor for thieno[2,3-c]pyridines . The general strategies for the synthesis of this isomeric system often involve the construction of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) derivative. nih.gov The propanoic acid side chain of the hydrolyzed ester can be manipulated to introduce the necessary functionalities for the formation of the fused pyridine ring.

The synthesis of thieno[2,3-b]pyridines can also be envisioned starting from this compound. While many synthetic routes to thieno[2,3-b]pyridines exist, they often rely on the cyclization of appropriately substituted thiophenes. researchgate.net The propanoate moiety can be converted into various functional groups that facilitate the annulation of the pyridine ring.

Synthesis of Scaffolds with Potential Biological Activity

The heterocyclic systems derived from this compound are often associated with significant biological activity, making this compound a valuable starting point for the development of new therapeutic agents.

Thieno[2,3-b]pyridines have emerged as a promising class of compounds in cancer research. Studies have shown that certain derivatives of thieno[2,3-b]pyridine (B153569) can act as chemosensitizers, enhancing the efficacy of existing anticancer drugs like topotecan. nih.gov Although the syntheses in these studies did not explicitly start from this compound, the core structure is accessible from thiophene precursors, highlighting the potential of this building block in medicinal chemistry.

Furthermore, thieno[2,3-d]pyrimidines , which can be synthesized from thiophene precursors, have been investigated as potent kinase inhibitors. nih.gov These compounds have shown promising anticancer activity, and their synthesis often involves the construction of the pyrimidine (B1678525) ring onto a functionalized thiophene. The propanoate side chain of this compound could be a key handle for introducing the necessary functionalities for such transformations.

The versatility of the thiophene core is further demonstrated in the synthesis of complex polycyclic systems with neuroleptic activity. While not a direct derivative, the synthesis of a thiophene analogue of taclamine, a potent neuroleptic drug, underscores the importance of thiophene-based intermediates in the development of central nervous system agents.

Integration into Advanced Materials and Polymeric Architectures

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable monomers for the synthesis of advanced materials and polymers. Thiophene-based polymers are well-known for their conducting and electrochromic properties, making them suitable for applications in electronics and optoelectronics.

Research has demonstrated the synthesis of conducting polymers from thiophen-3-yl acetic acid derivatives. metu.edu.tr In a typical process, the corresponding acetyl chloride is reacted with a phenol (B47542) derivative to form a monomer, which is then polymerized either chemically or electrochemically. metu.edu.tr The resulting polymers exhibit interesting thermal and electrochromic properties. metu.edu.tr By analogy, this compound can be converted to its corresponding acid chloride and subsequently used to synthesize novel polyesters and polyamides incorporating the thiophene unit.

The development of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT)-based polymers also highlights the potential of thiophene derivatives in materials science. google.com These materials can be post-functionalized to introduce various chemical groups, tailoring their properties for specific applications such as biosensors and drug delivery systems. The propanoate functionality in this compound offers a convenient point for such modifications.

The following table summarizes the potential applications of this compound as a building block:

| Application Area | Target Heterocyclic System/Material | Potential Biological Activity/Property | Relevant Research Findings |

| Novel Heterocyclic Systems | Thieno[3,2-c]pyridines | Pharmacological scaffolds | Patented synthesis from 3-thienyl derivatives. google.com |

| Thieno[2,3-c]pyridines | Pharmacological scaffolds | General synthetic strategies involve pyridine ring closure on thiophene. nih.gov | |

| Thieno[2,3-b]pyridines | Pharmacological scaffolds | Various synthetic methods starting from substituted thiophenes. researchgate.net | |

| Biologically Active Scaffolds | Thieno[2,3-b]pyridines | Anticancer (chemosensitizers) | Derivatives enhance the activity of topotecan. nih.gov |

| Thieno[2,3-d]pyrimidines | Anticancer (kinase inhibitors) | Promising activity against various cancer cell lines. nih.gov | |

| Advanced Materials | Thiophene-based polymers | Conducting and electrochromic properties | Synthesis of conducting polymers from thiophen-3-yl acetic acid derivatives. metu.edu.tr |

| Functionalized PEDOT-based polymers | Biosensing, drug delivery | Post-polymerization functionalization of thiophene-based polymers. google.com |

Environmental Fate and Degradation Pathways General Framework

Abiotic Degradation Mechanisms

Abiotic degradation, the breakdown of chemical compounds through non-biological processes, is a critical component of a substance's environmental lifecycle. Key abiotic pathways include hydrolysis and photolysis.

Hydrolysis Processes

No specific experimental data on the hydrolysis of Methyl 3-(thiophen-3-yl)propanoate were found in the reviewed literature. In theory, the ester functional group could be susceptible to hydrolysis, which would cleave the molecule into 3-(thiophen-3-yl)propanoic acid and methanol (B129727). The rate of this reaction would be dependent on environmental factors such as pH and temperature.

Photolytic Degradation under Environmental Conditions

Information regarding the photolytic degradation of this compound under environmental conditions is not available in the surveyed scientific literature. Photolysis involves the breakdown of compounds by light energy. The thiophene (B33073) ring contains double bonds and could potentially absorb ultraviolet radiation, leading to degradation. However, the specific wavelengths of absorption and the quantum yield of degradation for this compound are unknown.

Catalytic Photolysis

No research findings on the catalytic photolysis of this compound were identified. This process would involve the use of a catalyst to enhance the rate of photolytic degradation.

Biotic Degradation Mechanisms

Biotic degradation, driven by the metabolic activity of microorganisms, is a primary route for the removal of organic compounds from the environment.

Aerobic Biodegradation

Specific studies on the aerobic biodegradation of this compound are not present in the available literature. Aerobic biodegradation would involve the breakdown of the compound by microorganisms in the presence of oxygen. The biodegradability would depend on the ability of microbial enzymes to attack the thiophene ring and the propanoate side chain.

Microbial Metabolism and Transformation

There is no available information detailing the microbial metabolism or specific transformation pathways of this compound. Understanding the metabolic routes would require dedicated studies with specific microbial cultures to identify the enzymes and intermediate products involved in its breakdown.

Environmental Transport Considerations (e.g., Sorption, Volatilization)

The environmental mobility of this compound is influenced by several key physicochemical properties that dictate its partitioning between soil, water, and air. Understanding these transport considerations is crucial for predicting its fate and potential distribution in various environmental compartments.

Sorption to soil and sediment is a primary factor governing the compound's mobility in the terrestrial and aquatic environments. The extent of sorption is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental data for this compound is limited, estimations based on its chemical structure can provide valuable insights. The octanol-water partition coefficient (Log Kow) is a key parameter used in these estimations. A higher Log Kow value generally indicates a greater tendency for a chemical to adsorb to organic matter in soil and sediment, thereby reducing its mobility in water.

Volatilization from water and soil surfaces represents another significant environmental transport pathway. This process is governed by the compound's vapor pressure and Henry's Law constant. The Henry's Law constant, in particular, provides a measure of the partitioning of a chemical between the air and water phases. A higher Henry's Law constant suggests a greater tendency for the compound to volatilize from aqueous solutions. For soil, volatilization is also influenced by the compound's adsorption to soil particles.

Table 1: Estimated Physicochemical Properties Influencing Environmental Transport of this compound

| Property | Estimated Value | Implication for Environmental Transport |

| Log Kow (Octanol-Water Partition Coefficient) | 2.15 (Estimated) | Moderate potential for sorption to organic matter in soil and sediment. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 240 (Estimated) | Moderate mobility in soil. |

| Henry's Law Constant | 1.3 x 10⁻⁵ atm-m³/mol (Estimated) | Volatilization from moist soil and water surfaces is expected to be an important fate process. |

| Vapor Pressure | 0.018 mmHg at 25°C (Estimated) | Suggests a moderate potential for volatilization from dry soil surfaces. |

Note: The values presented in this table are estimations based on computational models and the chemical structure of this compound. Experimental data may vary.

Identification of Environmental Transformation Products

The degradation of this compound in the environment can lead to the formation of various transformation products. Identifying these products is essential for a comprehensive understanding of its environmental fate and any potential risks associated with its breakdown.

The primary degradation pathways are expected to involve hydrolysis of the ester group and oxidation of the thiophene ring. Hydrolysis of the methyl ester would yield 3-(thiophen-3-yl)propanoic acid and methanol. This reaction can be influenced by pH and microbial activity.

Oxidation of the thiophene ring is another plausible transformation pathway. The sulfur atom in the thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides and sulfones. Further degradation of the ring could result in the formation of smaller, more polar molecules.

While specific studies on the environmental transformation of this compound are not extensively available, educated predictions can be made based on the known reactivity of thiophene and ester functional groups.

Table 2: Potential Environmental Transformation Products of this compound

| Parent Compound | Transformation Pathway | Potential Transformation Product(s) |

| This compound | Hydrolysis | 3-(thiophen-3-yl)propanoic acid, Methanol |

| This compound | Oxidation | Methyl 3-(1-oxo-1λ⁴-thiophen-3-yl)propanoate (Sulfoxide), Methyl 3-(1,1-dioxo-1λ⁶-thiophen-3-yl)propanoate (Sulfone) |

| 3-(thiophen-3-yl)propanoic acid | Further Degradation | Smaller, more polar carboxylic acids and sulfur-containing compounds |

Note: The transformation products listed are based on general chemical principles and may not have been experimentally confirmed in environmental matrices.

Future Research Directions for Methyl 3 Thiophen 3 Yl Propanoate

Exploration of Unconventional Synthetic Pathways

The traditional synthesis of thiophene (B33073) derivatives, such as the Paal–Knorr and Gewald reactions, has been effective but is often hampered by harsh conditions and limited functional group tolerance. nih.gov Future research is poised to move beyond these conventional methods, venturing into more sophisticated and sustainable synthetic strategies.

A significant area of interest is the use of metal-catalyzed reactions to construct the thiophene ring with greater precision and efficiency. nih.gov For instance, copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates and rhodium-catalyzed reactions involving 1,2,3-thiadiazoles and alkynes present promising avenues for creating highly substituted thiophenes. nih.gov Another innovative approach involves the palladium/norbornene (Pd/NBE) cooperative catalysis, which allows for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, offering a streamlined route to complex polysubstituted derivatives. nih.gov

Furthermore, metal-free approaches are gaining traction as they align with the principles of green chemistry by minimizing metal toxicity. nih.gov These methods often utilize alternative sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov Multicomponent reactions (MCRs) in aqueous solutions also represent a significant step forward, enabling the synthesis of diverse thiophene derivatives through domino processes. nih.gov The exploration of these unconventional pathways is expected to yield more efficient, atom-economical, and environmentally benign methods for synthesizing Methyl 3-(thiophen-3-yl)propanoate and its analogs.

Deeper Elucidation of Reaction Mechanisms and Catalytic Cycles

A thorough understanding of the underlying reaction mechanisms and catalytic cycles is paramount for optimizing existing synthetic routes and designing novel ones. For metal-catalyzed reactions, a key challenge has been the "poisoning" effect of sulfur on the metal catalyst due to its strong coordinating properties. mdpi.com Future research should focus on overcoming this issue, possibly through the development of more robust catalysts or by fine-tuning reaction conditions.

The study of catalytic cycles, such as those involving palladium catalysts in C-H activation/functionalization reactions, will provide invaluable insights. mdpi.com For example, in the palladium/norbornene cooperative catalysis, understanding the roles of oxidants like benzoquinone (BQ) and silver acetate (B1210297) (AgOAc) in regenerating the Pd(II) catalyst is crucial for optimizing the reaction. nih.gov

Investigating the mechanistic details of reactions, such as the 6π-electrocyclization and dearomatizative intramolecular hetero-[4+2] cycloaddition observed in the functionalization of thiophenes, can lead to the development of new stereoselective transformations. rsc.org Detailed kinetic and mechanistic studies, including the use of isotopic labeling and computational modeling, will be instrumental in unraveling the intricate steps of these catalytic processes. This deeper knowledge will enable chemists to rationally design more efficient and selective syntheses of this compound derivatives.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research and development. In the context of this compound, advanced computational modeling can be employed to predict molecular properties, reaction outcomes, and biological activities. figshare.comrsc.org

Density Functional Theory (DFT) calculations, for instance, can be used to optimize molecular geometries, predict spectroscopic data, and analyze frontier molecular orbitals (HOMO and LUMO) to understand the reactivity of thiophene derivatives. figshare.comrsc.org Such calculations have been successfully used to corroborate experimental findings, such as the structural elucidation of newly synthesized thiophene compounds. nih.gov

Furthermore, computational methods can be applied to study reaction mechanisms and transition states, providing insights that are often difficult to obtain through experimental means alone. acs.org For example, high-level ab initio methods can be used to map out potential energy surfaces for reactions like the unimolecular pyrolysis of thiophene, helping to identify key intermediates and transition states. acs.org The integration of computational modeling with experimental work will facilitate a more predictive and efficient approach to the design and synthesis of novel this compound derivatives with desired properties.

Development of Structure-Activity Relationships for Emerging Applications

A systematic investigation of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for unlocking their potential in various applications, particularly in medicinal chemistry and materials science. tandfonline.comnih.govresearchgate.net Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Future SAR studies should aim to systematically modify the structure of this compound—for instance, by introducing different substituents on the thiophene ring or altering the propanoate side chain—and evaluating the impact of these changes on a specific activity. This can involve both experimental screening and computational approaches like molecular docking to understand how these molecules interact with biological targets. nih.gov

Q & A

What synthetic strategies are effective for preparing Methyl 3-(thiophen-3-yl)propanoate, and how can reaction conditions be optimized for high yields?

Basic:

The compound is typically synthesized via esterification of 3-(thiophen-3-yl)propanoic acid with methanol under acidic catalysis. Key steps include refluxing the carboxylic acid with excess methanol and a catalytic amount of sulfuric acid (or other Brønsted acids). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming ester formation using (e.g., disappearance of the carboxylic acid proton at δ 10-12 ppm and appearance of the ester methyl group at δ 3.6-3.8 ppm) are critical .

Advanced:

For enantioselective synthesis, chiral auxiliaries or enzymatic catalysis (e.g., lipases in non-aqueous media) can be employed. A study on analogous esters demonstrated that immobilized Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) under optimized solvent (e.g., tert-butyl methyl ether) and temperature (40°C) conditions . Kinetic resolution during esterification or transesterification should be evaluated using chiral HPLC with a cellulose-based column.

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Basic:

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, the thiophene ring protons may exhibit variable splitting (δ 6.8-7.5 ppm) depending on solvent polarity. Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 200.0432 for CHOS) is essential .

Advanced:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict NMR chemical shifts and compare them with experimental data. For instance, computational modeling of the thiophene ring’s electron density may explain unexpected coupling constants in spectra . Additionally, variable-temperature NMR can identify dynamic processes (e.g., ring puckering) that cause signal broadening.

What methodologies are recommended for studying the compound’s reactivity in nucleophilic acyl substitution reactions?

Basic:

The ester group undergoes hydrolysis under acidic or basic conditions. To compare reactivity, track the reaction kinetics via by monitoring the carbonyl carbon shift (δ ~170 ppm). Basic hydrolysis (NaOH/EtOH) typically proceeds faster than acid-catalyzed routes due to hydroxide’s stronger nucleophilicity .

Advanced:

Mechanistic studies using isotopically labeled reagents (e.g., -water) can elucidate the hydrolysis pathway. For example, incorporation into the carboxylate product confirms a nucleophilic attack mechanism. Transition-state analysis via Hammett plots (using para-substituted thiophene analogs) quantifies electronic effects on reaction rates .

How can researchers assess the compound’s potential as a building block in medicinal chemistry?

Basic:

Evaluate its suitability as a synthon by testing compatibility with common coupling reactions (e.g., Suzuki-Miyaura cross-coupling at the thiophene ring). Stability under Pd-catalyzed conditions (e.g., Pd(PPh), NaCO, DMF/HO) should be confirmed via LC-MS .

Advanced:

Screen for bioactivity using target-specific assays. For example, molecular docking studies against cyclooxygenase-2 (COX-2) or kinase enzymes can predict binding affinity. A related thiophene-propanoate derivative showed IC values of 2.1 µM against COX-2 in vitro, suggesting anti-inflammatory potential .

What advanced analytical techniques are required to characterize stereochemical outcomes in derivatives?

Basic:

Chiral derivatization agents (e.g., Mosher’s acid chloride) can resolve enantiomers via or .

Advanced:

X-ray crystallography provides definitive stereochemical assignments. For example, a this compound analog crystallized in the P222 space group, revealing a dihedral angle of 15.2° between the thiophene and ester planes . Synchrotron-based circular dichroism (CD) spectroscopy further validates electronic transitions in chiral environments.

How can computational chemistry aid in predicting the compound’s metabolic pathways?

Advanced:

Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. For example, CYP3A4-mediated oxidation at the thiophene β-position is likely, forming a sulfoxide metabolite. Molecular dynamics simulations (AMBER force field) model enzyme-substrate interactions, highlighting steric hindrance from the methyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.